
Vinyl bromide molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vinyl bromide

Cat. No.: B1203149 Get Quote

An In-depth Technical Guide on the Molecular Structure and Bonding of Vinyl Bromide

Introduction
Vinyl bromide (CH₂=CHBr), also known as bromoethene, is an organobromine compound with

significant utility as a comonomer in the synthesis of fire-retardant polymers and as a reagent in

organic chemistry.[1] A comprehensive understanding of its molecular structure and bonding is

fundamental to elucidating its reactivity, spectroscopic properties, and material applications.

This technical guide provides a detailed analysis of the molecular geometry, electronic

structure, and bonding characteristics of vinyl bromide, supported by experimental data and

computational studies. It is intended for researchers, scientists, and professionals in drug

development and materials science.

Molecular Structure and Geometry
Vinyl bromide is a planar molecule, a geometry consistent with the sp² hybridization of its two

carbon atoms.[2] The molecule belongs to the Cₛ point group.[3] The planarity of the molecule

has significant implications for its spectroscopic and chemical properties.

Lewis Structure and Valence Shell Electron Pair
Repulsion (VSEPR) Theory
The Lewis structure of vinyl bromide depicts a double bond between the two carbon atoms

and a single bond between one carbon and the bromine atom. Each carbon atom is also

bonded to hydrogen atoms. The bromine atom possesses three lone pairs of electrons.[4][5]

According to VSEPR theory, the electron domains around each sp² hybridized carbon atom
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adopt a trigonal planar arrangement to minimize electron-pair repulsion, resulting in bond

angles of approximately 120°.

Bond Lengths and Bond Angles
The precise geometric parameters of vinyl bromide have been determined through a

combination of experimental techniques, primarily microwave spectroscopy and gas electron

diffraction, and corroborated by computational methods. A comparative summary of these

structural parameters is presented in Table 1. Ab initio molecular orbital calculations have been

shown to provide theoretical structures that agree well with experimental data derived from

microwave spectroscopy.[6]

Table 1: Experimental and Computational Geometric Parameters of Vinyl bromide

Parameter
Experimental Value
(Microwave
Spectroscopy)[3]

Computational
Value (DFT/B3LYP)
[7]

Computational
Value (HF/6-31G)[7]

Bond Lengths (Å)

C=C 1.332 ± 0.001 1.328 1.311

C-Br 1.884 ± 0.001 1.890 1.859

C-H (geminal to Br) 1.080 ± 0.001 1.077 1.071

C-H (cis to Br) 1.080 (assumed) 1.081 1.073

C-H (trans to Br) 1.088 ± 0.001 1.083 1.074

**Bond Angles (°) **

∠C=C-Br 122.5 (derived) 122.9 123.5

∠C=C-H (geminal) 121.5 (derived) 121.7 121.6

∠Br-C-H (geminal) N/A 115.4 114.9

∠H-C-H N/A 119.5 120.0

∠C-C-H (cis) N/A 121.5 121.5

∠C-C-H (trans) N/A 121.8 121.6
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Note: Some experimental angle values are derived from the primary geometric data.

Electronic Structure and Bonding
The bonding in vinyl bromide can be described using molecular orbital (MO) theory. The sp²

hybridization of the carbon atoms leads to the formation of a σ-bond framework and a π-

system.

Sigma (σ) Bonding Framework
The σ-framework is composed of the C-C single bond, the C-Br single bond, and the three C-H

single bonds. These are formed by the overlap of sp² hybrid orbitals on the carbon atoms with

the corresponding orbitals of the adjacent atoms (sp² of the other carbon, a p-orbital of

bromine, and 1s orbitals of hydrogen).

Pi (π) Bonding System
Each carbon atom has an unhybridized p-orbital perpendicular to the molecular plane. The

side-on overlap of these two p-orbitals forms the π-bond of the C=C double bond. The

electronic structure also includes the lone pair orbitals of the bromine atom.[8] The interaction

between the bromine lone pairs and the C=C π-system influences the molecule's electronic

properties and reactivity.

Dipole Moment
The difference in electronegativity between bromine (2.96) and carbon (2.55) results in a polar

C-Br bond, giving the molecule a permanent dipole moment.[2] The experimentally determined

dipole moment is approximately 1.57 Debye.[2] This polarity affects the intermolecular forces,

boiling point, and solubility of vinyl bromide.[2][9]

Molecular Orbitals (HOMO/LUMO)
Computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) have

been employed to analyze the frontier molecular orbitals.[7][10] The Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial

for understanding the molecule's reactivity and electronic transitions. The energy gap between

the HOMO and LUMO provides an indication of the molecule's chemical stability and the
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energy required for electronic excitation. DFT calculations have estimated this energy gap to be

approximately 6.8994 eV.[7]

Spectroscopic Properties
The molecular structure of vinyl bromide gives rise to a characteristic spectroscopic signature,

which is used for its identification and for probing its bonding and dynamics.

Table 2: Key Spectroscopic Data for Vinyl bromide

Spectroscopic Property Value Reference

Ionization Energy 9.80 - 9.90 eV [11]

Principal Vibrational

Frequencies (cm⁻¹)
[3]

C=C Stretch 1602 [3]

C-Br Stretch 612 [3]

=C-H Stretch 3112, 3087, 3027 [3]

¹H NMR Chemical Shifts (ppm) ~5.8 - 6.5 [12]

Rotational Constants (cm⁻¹)
A: 1.81004, B: 0.13885, C:

0.12884
[3]

Experimental Protocols for Structural Determination
The determination of the precise molecular structure of vinyl bromide relies on high-resolution

spectroscopic techniques performed on gas-phase samples, where intermolecular interactions

are minimized.

Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in

the gas phase.[13]

Methodology:
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Sample Introduction: A gaseous sample of vinyl bromide is introduced into a high-vacuum

chamber, effusing through a fine nozzle to form a molecular beam.[13]

Electron Beam Interaction: A high-energy, monochromatic beam of electrons (typically in the

keV range) is directed perpendicularly through the molecular beam.[13]

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the

atoms in the vinyl bromide molecules. The scattered electrons create a diffraction pattern

due to the wave-like nature of the electrons and the fixed internuclear distances in the

molecules.

Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is

recorded on a detector (e.g., a photographic plate or a CCD camera).

Data Analysis: The radial distribution of scattered electron intensity is analyzed. A Fourier

transform of the molecular scattering intensity component yields a radial distribution curve

(RDC). The peaks in the RDC correspond to the internuclear distances within the molecule.

Structure Refinement: A theoretical model of the molecular geometry is refined using a least-

squares fitting procedure to match the experimental scattering data, yielding precise bond

lengths and angles.

Microwave Spectroscopy
Microwave spectroscopy measures the transitions between rotational energy levels of a

molecule. It provides highly accurate rotational constants, from which the molecular moments

of inertia and, subsequently, the molecular geometry can be derived.

Methodology:

Sample Preparation: A low-pressure gaseous sample of vinyl bromide is introduced into a

waveguide sample cell.

Microwave Radiation: The sample is irradiated with microwave radiation of precisely

controlled, continuously varying frequency.
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Absorption and Transition: When the frequency of the microwaves matches the energy

difference between two rotational levels of the molecule, the radiation is absorbed.

Detection: The absorption of microwave power is detected and plotted as a function of

frequency, resulting in a spectrum of sharp absorption lines.

Spectral Assignment: The observed transition frequencies are assigned to specific changes

in rotational quantum numbers (J, K). For vinyl bromide, the spectra of different isotopic

species (e.g., containing ⁷⁹Br and ⁸¹Br) are often analyzed to provide more geometric

constraints.

Structural Determination: The assigned transition frequencies are used to calculate the

rotational constants (A, B, C), which are inversely proportional to the principal moments of

inertia. By analyzing the moments of inertia for several isotopic species, a complete and

highly accurate molecular structure (rₛ, substitution structure) can be determined.

Visualizations
// Atoms C1 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br [label="Br", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; H1 [label="H", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H",

fillcolor="#FBBC05", fontcolor="#202124"]; H3 [label="H", fillcolor="#FBBC05",

fontcolor="#202124"];

// Bonding C1 -- C2 [label=" σ + π", penwidth=3, color="#34A853"]; C1 -- Br [label="σ",

color="#5F6368"]; C1 -- H1 [label="σ", color="#5F6368"]; C2 -- H2 [label="σ",

color="#5F6368"]; C2 -- H3 [label="σ",color="#5F6368"];

// Positioning {rank=same; H2; H3;} {rank=same; Br; H1;} } dot Figure 1: Bonding diagram of

vinyl bromide showing sp² hybridized carbons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Electron Diffraction (GED) Microwave Spectroscopy

Gaseous Vinyl Bromide Sample

High-Energy Electron Beam

Molecular Scattering

Diffraction Pattern Recording

Radial Distribution Curve Analysis

Refined Molecular Geometry

Combined Structural Data

Bond Lengths
Bond Angles

Low-Pressure Gas Sample

Microwave Irradiation

Rotational Transitions

Absorption Spectrum Recording

Assignment & Rotational Constants

High-Precision Molecular Geometry

Bond Lengths
Bond Angles

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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